molecular formula C11H8BrNO4 B13705302 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid CAS No. 30007-57-9

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid

Cat. No.: B13705302
CAS No.: 30007-57-9
M. Wt: 298.09 g/mol
InChI Key: KDBHFOHTCIFMNU-UHFFFAOYSA-N
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Description

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid is an organic compound with the molecular formula C11H8BrNO4 It is a derivative of propanoic acid, featuring a bromine atom and a 1,3-dioxoisoindol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid typically involves the bromination of 3-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is carried out by adding bromine to the propanoic acid derivative under controlled conditions. The reaction mixture is maintained at a specific temperature to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the 1,3-dioxoisoindol-2-yl group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid is unique due to the presence of the 1,3-dioxoisoindol-2-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

30007-57-9

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H8BrNO4/c12-8(11(16)17)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2,(H,16,17)

InChI Key

KDBHFOHTCIFMNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)Br

Origin of Product

United States

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